

Assessing the Accuracy of Ethyl Radical Thermochemical Data: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl radical*

Cat. No.: *B1203200*

[Get Quote](#)

For researchers, scientists, and drug development professionals, an accurate understanding of the thermochemical properties of reactive intermediates like the **ethyl radical** ($C_2H_5\cdot$) is paramount for precise modeling of chemical kinetics and reaction mechanisms. This guide provides an objective comparison of experimental and theoretical methods used to determine the thermochemical data of the **ethyl radical**, supported by available data and detailed methodologies.

The thermochemical properties of a chemical species, such as its heat of formation (ΔfH°), enthalpy, entropy (S°), and heat capacity (C_p), are fundamental to predicting its behavior in a chemical reaction. For a transient species like the **ethyl radical**, both experimental measurements and theoretical calculations are crucial for establishing reliable thermochemical values. This guide delves into the various techniques employed and presents a comparative analysis of the data obtained.

Quantitative Data Summary

The following tables summarize the key thermochemical data for the **ethyl radical** from various experimental and computational sources.

Table 1: Enthalpy of Formation (ΔfH°) of **Ethyl Radical** at 298.15 K

Method	ΔfH° (kJ/mol)	Uncertainty (kJ/mol)	Reference
Kinetic Methods	119	± 2	[1]
Photoionization Mass Spectrometry	120.90	± 1.70	[2]
Active Thermochemical Tables (ATcT)	121.15	± 0.38	
G3//B3LYP (Computational)	119.7		
QCISD(T) (Computational)	121.3	[3]	

Table 2: Entropy (S°) and Heat Capacity (Cp) of Ethyl Radical at 298.15 K

Property	Method	Value	Units	Reference
Entropy (S°)	Experimental	250.52	$J K^{-1} mol^{-1}$	[2]
Entropy (S°)	Estimated	56.3	$cal K^{-1} mol^{-1}$ (approx. $235.6 J K^{-1} mol^{-1}$)	[4]
Heat Capacity (Cp)	Experimental	46.60	$J K^{-1} mol^{-1}$	[2]
Heat Capacity (Cp)	Computational (B3LYP/6-31G(d,p))	[5][6]		

Experimental and Theoretical Methodologies

A variety of sophisticated experimental and computational techniques are employed to determine the thermochemical properties of the **ethyl radical**.

Experimental Protocols

1. Kinetic Methods:

Kinetic methods determine the heat of formation of radicals by studying the kinetics of gas-phase reactions.^[7] The heat of reaction is related to the activation energies of the forward and reverse reactions. By measuring the rate constants over a range of temperatures, the activation energy can be determined using the Arrhenius equation. If the heat of formation of all other species in the reaction is known, the heat of formation of the radical of interest can be calculated.^[8]

- **Typical Experimental Setup:** A flow reactor or a shock tube is often used to control the temperature and pressure of the reacting gases.
- **Radical Generation:** Radicals are typically generated by thermal decomposition or photolysis of a suitable precursor molecule.^[9]
- **Detection:** Sensitive detection techniques like mass spectrometry or laser-induced fluorescence are used to monitor the concentration of reactants and products over time.

2. Photoionization Mass Spectrometry (PIMS):

PIMS is a powerful technique for determining the ionization energy of molecules and radicals.^[9] This information can be used in thermodynamic cycles to derive heats of formation.

- **Experimental Workflow:**
 - **Radical Generation:** **Ethyl radicals** are produced in the gas phase, often through pyrolysis or photolysis of a precursor like ethane or ethyl iodide.
 - **Ionization:** The radicals are then ionized by a beam of photons with a specific and tunable energy.
 - **Mass Analysis:** The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
 - **Data Analysis:** By plotting the ion signal as a function of photon energy, the ionization energy can be determined from the threshold of ion appearance.

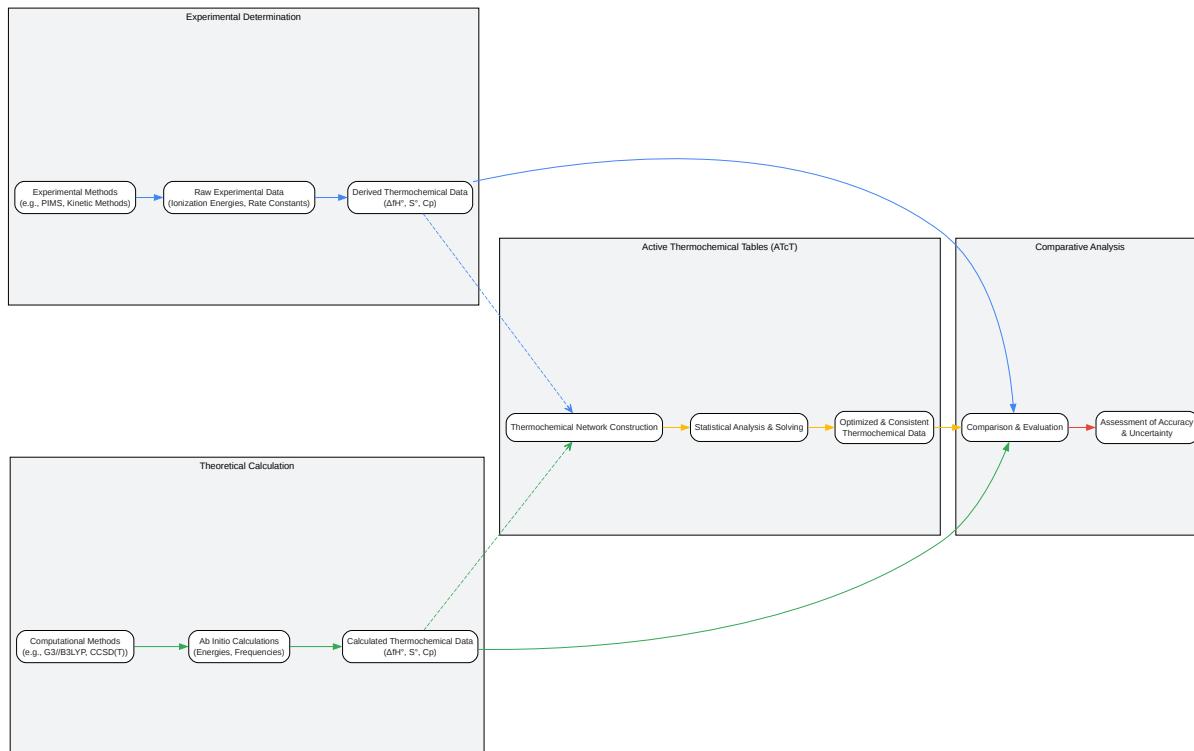
3. Collision-Induced Dissociation (CID):

In this mass spectrometry technique, ions are accelerated and collided with neutral gas molecules. The energy transferred during the collision can cause the ion to fragment. By measuring the energy required to induce dissociation, bond dissociation energies can be determined, which are then used to calculate heats of formation.

Computational Approaches

1. Ab Initio and Density Functional Theory (DFT) Calculations:

High-level quantum chemical calculations provide a theoretical route to thermochemical data. Methods like the Gaussian-n (e.g., G3) theories and coupled-cluster methods (e.g., CCSD(T)) are employed to solve the electronic Schrödinger equation and predict molecular energies.


- **G3//B3LYP Protocol:** This is a composite method that combines calculations at different levels of theory to achieve high accuracy.
 - Geometries and vibrational frequencies are typically calculated using the B3LYP density functional with the 6-31G(d) basis set.
 - Single-point energy calculations are then performed at higher levels of theory (e.g., MP4, QCISD(T)) with larger basis sets.
 - Empirical scaling factors are applied to the vibrational frequencies to correct for anharmonicity.

2. Active Thermochemical Tables (ATcT):

ATcT represents a paradigm shift in the evaluation of thermochemical data. Instead of relying on a single experimental or theoretical determination, ATcT constructs a thermochemical network that includes all available measurements and calculations for a set of related species. This network is then solved simultaneously to yield a set of internally consistent and highly accurate thermochemical values.

Accuracy Assessment Workflow

The following diagram illustrates the logical workflow for assessing the accuracy of **ethyl radical** thermochemical data, incorporating both experimental and theoretical approaches.

[Click to download full resolution via product page](#)

Workflow for assessing **ethyl radical** thermochemical data.

Conclusion

The determination of accurate thermochemical data for the **ethyl radical** relies on a synergistic approach that combines rigorous experimental measurements and high-level theoretical calculations. As evidenced by the presented data, there is generally good agreement between the values obtained from different modern techniques. The Active Thermochemical Tables (ATcT) approach, by integrating a vast network of experimental and theoretical data, provides a highly reliable and internally consistent set of thermochemical values. For researchers requiring the highest accuracy, the ATcT values are recommended. However, both advanced experimental methods like photoionization mass spectrometry and high-level computational

chemistry are indispensable for populating and validating the thermochemical networks used by ATcT and for providing data where experimental measurements are challenging. Careful consideration of the methodologies and their associated uncertainties is crucial for the selection and application of thermochemical data in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl radical [webbook.nist.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermochemical properties for isoctane and carbon radicals: computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cefrc.princeton.edu [cefrc.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature and Pressure Dependence of the Reaction between Ethyl Radical and Molecular Oxygen: Experiments and Master Equation Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Accuracy of Ethyl Radical Thermochemical Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203200#assessing-the-accuracy-of-ethyl-radical-thermochemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com